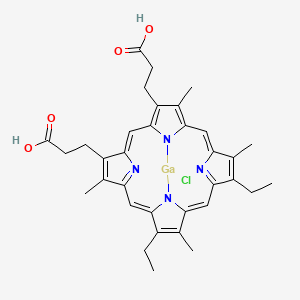
N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanamine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanamine hydrobromide is an organic compound with potential applications in various fields of scientific research. This compound features a methoxybenzyl group and a methoxyphenyl group attached to a methanamine backbone, forming a hydrobromide salt. The presence of methoxy groups in the structure can influence its chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanamine hydrobromide typically involves the reaction of 4-methoxybenzyl chloride with 4-methoxyphenylmethanamine in the presence of a base, followed by the addition of hydrobromic acid to form the hydrobromide salt. The reaction conditions often include:
Solvent: Common solvents used include dichloromethane or ethanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Base: Bases such as sodium hydroxide or potassium carbonate are used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanamine hydrobromide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Applications De Recherche Scientifique
N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanamine hydrobromide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanamine hydrobromide involves its interaction with specific molecular targets and pathways. The methoxy groups can influence the compound’s binding affinity to receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxybenzylamine: A related compound with a similar structure but lacking the methoxyphenyl group.
4-Methoxyphenylmethanamine: Another related compound with a similar structure but lacking the methoxybenzyl group.
Uniqueness
N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanamine hydrobromide is unique due to the presence of both methoxybenzyl and methoxyphenyl groups, which can confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C16H20BrNO2 |
|---|---|
Poids moléculaire |
338.24 g/mol |
Nom IUPAC |
1-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]methanamine;hydrobromide |
InChI |
InChI=1S/C16H19NO2.BrH/c1-18-15-7-3-13(4-8-15)11-17-12-14-5-9-16(19-2)10-6-14;/h3-10,17H,11-12H2,1-2H3;1H |
Clé InChI |
ZGTAFCXSDPPEJD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CNCC2=CC=C(C=C2)OC.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Sulfanylidene-4-(trifluoromethyl)-4a,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carbonitrile](/img/structure/B12340078.png)
![1-(2-chlorophenyl)-6-[(2S)-3,3,3-trifluoro-2-methylpropyl]-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12340084.png)








![N-[(1S)-1-(3-chloroisoquinolin-6-yl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12340140.png)

![ethyl N-[(2Z)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxobutanoyl]carbamate](/img/structure/B12340146.png)

